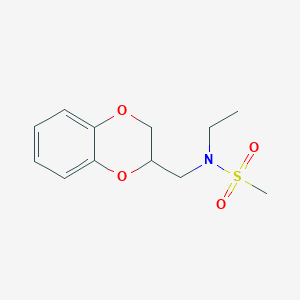
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethylmethanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DEN-1 and is a sulfonamide derivative of the benzodioxane group. DEN-1 has shown promising results in various studies, and its synthesis and mechanism of action have been extensively studied.
Mecanismo De Acción
The mechanism of action of DEN-1 is not fully understood; however, studies have shown that it works by inhibiting the activity of certain enzymes in the body. DEN-1 has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the growth and proliferation of cancer cells. Additionally, DEN-1 has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
DEN-1 has several biochemical and physiological effects on the body. Studies have shown that DEN-1 can induce apoptosis in cancer cells by activating certain cellular pathways. Additionally, DEN-1 has been shown to reduce the levels of reactive oxygen species in the body, which can help prevent oxidative damage to cells. DEN-1 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DEN-1 in lab experiments is its cost-effectiveness and ease of synthesis. Additionally, DEN-1 has shown promising results in various scientific studies, making it an ideal compound for further research. However, one of the limitations of using DEN-1 in lab experiments is its potential toxicity. Studies have shown that DEN-1 can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of DEN-1. One of the most promising areas of research is in the development of novel anticancer therapies. DEN-1 has shown potent anticancer properties, and further research is needed to determine its potential as a cancer treatment. Additionally, DEN-1 has shown promising results in the treatment of neurodegenerative diseases, and further research is needed to determine its potential as a therapeutic agent in these conditions. Further research is also needed to determine the optimal dosage and administration method of DEN-1 to minimize toxicity and maximize efficacy.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethylmethanesulfonamide is a chemical compound that has shown promising results in various scientific studies. Its synthesis and mechanism of action have been extensively studied, and it has potential applications in various fields, including cancer research and neurodegenerative disease treatment. Further research is needed to determine its optimal use and potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of DEN-1 involves the reaction of N-ethylmethanesulfonamide with 3,4-methylenedioxyphenylacetic acid in the presence of a catalyst. The reaction yields DEN-1 as a white crystalline solid with a high purity level. The synthesis method is relatively simple and cost-effective, making DEN-1 an ideal compound for various scientific applications.
Aplicaciones Científicas De Investigación
DEN-1 has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of DEN-1 is in the field of cancer research. Studies have shown that DEN-1 has potent anticancer properties and can induce apoptosis in cancer cells. Additionally, DEN-1 has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-3-13(18(2,14)15)8-10-9-16-11-6-4-5-7-12(11)17-10/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNLIWKAMLVVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1COC2=CC=CC=C2O1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

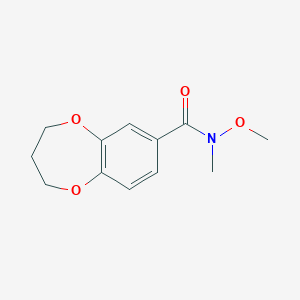
![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)
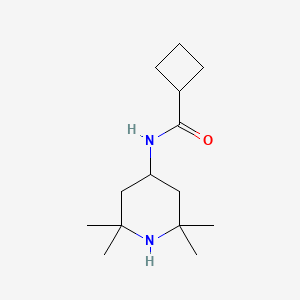
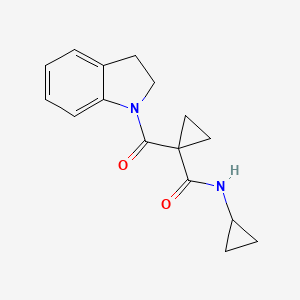
![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)
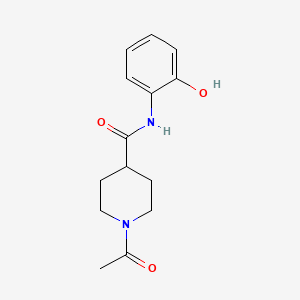
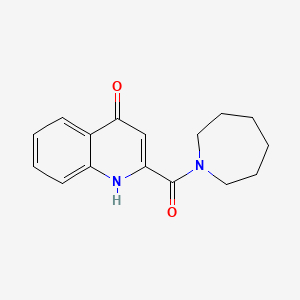
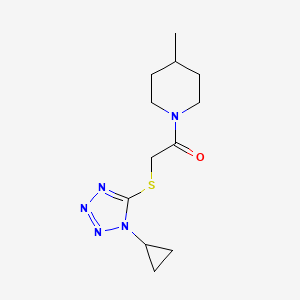
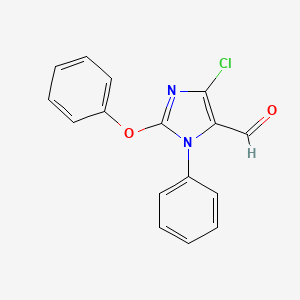

![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)
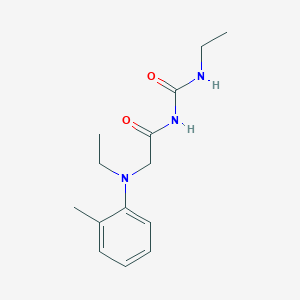
![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)